N2,N2-Dimethyl-3-(trifluoromethyl)pyridine-2,5-diamine
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Overview
Description
N2,N2-Dimethyl-3-(trifluoromethyl)pyridine-2,5-diamine: is a chemical compound with the molecular formula C8H10F3N3 and a molecular weight of 205.18 g/mol . This compound is characterized by the presence of a pyridine ring substituted with dimethylamino and trifluoromethyl groups, making it a unique and versatile molecule in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N2,N2-Dimethyl-3-(trifluoromethyl)pyridine-2,5-diamine typically involves the reaction of 2,5-diaminopyridine with dimethylamine and trifluoromethylating agents under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like sodium hydride or potassium carbonate to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: N2,N2-Dimethyl-3-(trifluoromethyl)pyridine-2,5-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino groups can be replaced by other nucleophiles[][3].
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base[][3].
Major Products Formed:
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyridine derivatives[][3].
Scientific Research Applications
Chemistry: N2,N2-Dimethyl-3-(trifluoromethyl)pyridine-2,5-diamine is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, this compound is used in the synthesis of bioactive molecules and as a probe in biochemical assays .
Industry: The compound finds applications in the production of specialty chemicals, including dyes, pigments, and polymers .
Mechanism of Action
The mechanism of action of N2,N2-Dimethyl-3-(trifluoromethyl)pyridine-2,5-diamine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively . The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with target molecules, influencing their function .
Comparison with Similar Compounds
- N2,N2-Dimethyl-5-(trifluoromethyl)pyridine-2,3-diamine
- N,N-Dimethyl-3-(trifluoromethyl)benzamide
- 5-Trifluoromethyl-3-amino-2-methylaminopyridine
Uniqueness: N2,N2-Dimethyl-3-(trifluoromethyl)pyridine-2,5-diamine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. The presence of both dimethylamino and trifluoromethyl groups enhances its reactivity and versatility in various chemical reactions .
Properties
IUPAC Name |
2-N,2-N-dimethyl-3-(trifluoromethyl)pyridine-2,5-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F3N3/c1-14(2)7-6(8(9,10)11)3-5(12)4-13-7/h3-4H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPWUECXMPFRBRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=N1)N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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